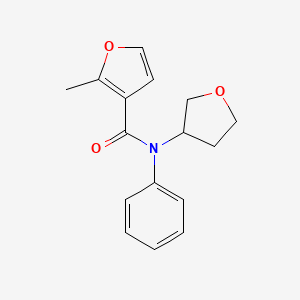
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide, also known as FMPAC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the azepane class of compounds, which have been shown to have a range of biological activities. FMPAC has been investigated for its potential as a therapeutic agent for a variety of conditions, including anxiety, depression, and addiction.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety. This compound has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potentially useful tool for studying the neurobiology of anxiety and depression. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be investigated for its potential as a treatment for other conditions, such as schizophrenia or post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide involves several steps, including the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide, which is then reacted with N-methyl-1,4-diazepane to form N-methyl-4-(4-fluorophenyl)azepane-1-carboxamide. This compound is then reacted with 4-methylpiperazine to form this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been investigated for its potential as a treatment for addiction. This compound has been shown to modulate the activity of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN4O/c1-21-11-13-23(14-12-21)18-5-3-4-10-24(15-18)19(25)22(2)17-8-6-16(20)7-9-17/h6-9,18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMNJOWVNODNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCN(C2)C(=O)N(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)

![4-[(4-Chloro-3-fluorophenyl)methylsulfonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7677865.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)

![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7677907.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)

![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)
![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)
![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
